molecular formula C22H14Br2N2O2S2 B11533211 2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11533211
M. Wt: 562.3 g/mol
InChI Key: PHCNZGYMBGLWIU-UHFFFAOYSA-N
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Description

2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Coupling Reactions: The final coupling of the benzothiazole moiety with the bromophenyl group and the benzamide core can be achieved through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other halogen exchange reactions can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound could be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-bromophenyl)benzamide: This compound shares a similar core structure but lacks the benzothiazole moiety.

    2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one): This compound features a pyrimidine ring instead of a benzothiazole ring.

Uniqueness

The presence of both the benzothiazole and benzamide moieties in 2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide makes it unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H14Br2N2O2S2

Molecular Weight

562.3 g/mol

IUPAC Name

2-bromo-N-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C22H14Br2N2O2S2/c23-14-7-5-13(6-8-14)19(27)12-29-22-26-18-10-9-15(11-20(18)30-22)25-21(28)16-3-1-2-4-17(16)24/h1-11H,12H2,(H,25,28)

InChI Key

PHCNZGYMBGLWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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